3-ethynyl-1,2-thiazole
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Description
“3-ethynyl-1,2-thiazole” is a compound with the IUPAC name “3-ethynylisothiazole” and the InChI code "1S/C5H3NS/c1-2-5-3-4-7-6-5/h1,3-4H" . It has a molecular weight of 109.15 . Thiazole, or 1,3-thiazole, is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Synthesis Analysis
The synthesis of thiazoles involves various methods. One such method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, which gives 5-arylthiazoles . Another method involves the base-induced cyclization of active methylene isocyanides such as tosylmethyl isocyanide, ethyl isocyanoacetate, and arylmethyl isocyanides with methyl arene- and hetarenecarbodithioates .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI key for this compound is RQBCFQUDOBTEKZ-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 109.15 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 3-ethynyl-1,2-thiazole can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "2-bromo-1-ethanol", "thiourea", "sodium hydroxide", "acetic anhydride", "sodium acetate", "sodium ethoxide", "acetylene" ], "Reaction": [ "Step 1: 2-bromo-1-ethanol is reacted with thiourea in the presence of sodium hydroxide to form 2-mercapto-1-ethanol.", "Step 2: 2-mercapto-1-ethanol is then reacted with acetic anhydride and sodium acetate to form 2-acetoxy-1-ethanethiol.", "Step 3: 2-acetoxy-1-ethanethiol is reacted with sodium ethoxide to form 2-ethoxy-1-ethanethiol.", "Step 4: 2-ethoxy-1-ethanethiol is then reacted with acetylene in the presence of a palladium catalyst to form 3-ethynyl-1,2-thiol.", "Step 5: 3-ethynyl-1,2-thiol is oxidized with hydrogen peroxide to form 3-ethynyl-1,2-thiazole." ] } | |
CAS No. |
1849315-38-3 |
Molecular Formula |
C5H3NS |
Molecular Weight |
109.1 |
Purity |
95 |
Origin of Product |
United States |
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